2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole
Overview
Description
2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole is a heterocyclic compound that contains both bromine and fluorine atoms. It is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole typically involves organic synthesis routes. One common method includes the reaction of 2-aminothiophenol with 4-fluorobenzoyl chloride to form the intermediate 2-(4-fluorophenyl)benzo[d]thiazole. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound is used in the development of functional polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole include other benzo[d]thiazole derivatives such as 2-Bromo-7-(trifluoromethyl)benzo[d]thiazole and 2-Bromo-7-(4-chlorophenyl)benzo[d]thiazole . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different substituents can influence the compound’s solubility, stability, and interaction with biological targets, highlighting the uniqueness of each derivative.
Properties
IUPAC Name |
2-bromo-7-(4-fluorophenyl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNS/c14-13-16-11-3-1-2-10(12(11)17-13)8-4-6-9(15)7-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDXLMGYDWGLIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Br)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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